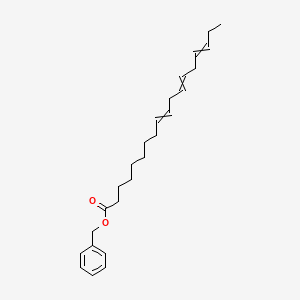![molecular formula C12H14S B14431976 [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene CAS No. 77084-82-3](/img/structure/B14431976.png)
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 4-methylpenta-1,2-dien-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-methylpenta-1,2-diene with a suitable thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the 4-methylpenta-1,2-diene . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学的研究の応用
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and dienyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments.
類似化合物との比較
Similar Compounds
4-Methylpenta-1,2-diene: Shares the dienyl structure but lacks the sulfanyl group.
Benzyl mercaptan: Contains a benzene ring and a sulfanyl group but lacks the dienyl chain.
Thiophenol: Similar sulfanyl group attached directly to the benzene ring.
Uniqueness
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is unique due to the combination of a dienyl chain and a sulfanyl group attached to a benzene ring
特性
CAS番号 |
77084-82-3 |
|---|---|
分子式 |
C12H14S |
分子量 |
190.31 g/mol |
InChI |
InChI=1S/C12H14S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-11H,1-2H3 |
InChIキー |
UREPUKGIZWKIAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C=CSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




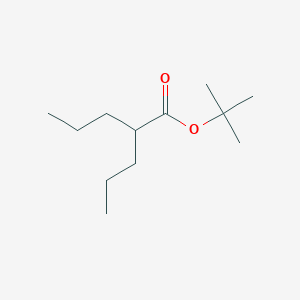
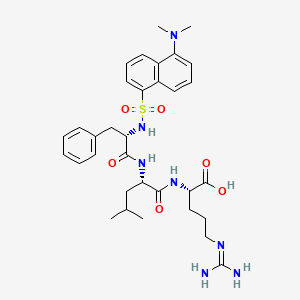
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
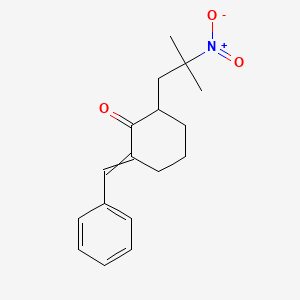
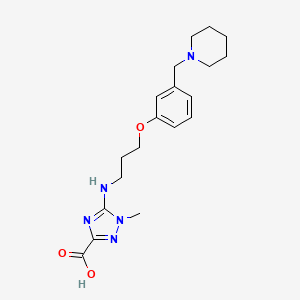
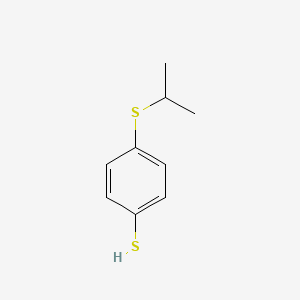


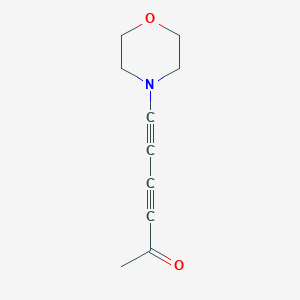
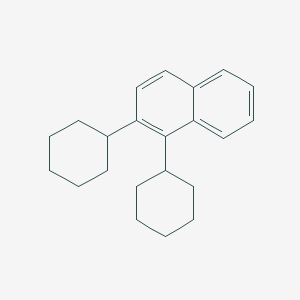
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
